molecular formula C12H16N2O B1361622 2-(5,6-Dimethyl-1h-benzimidazol-2-yl)propan-2-ol CAS No. 6761-75-7

2-(5,6-Dimethyl-1h-benzimidazol-2-yl)propan-2-ol

Cat. No.: B1361622
CAS No.: 6761-75-7
M. Wt: 204.27 g/mol
InChI Key: LMSCYAAQLBYOQS-UHFFFAOYSA-N
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Description

2-(5,6-Dimethyl-1h-benzimidazol-2-yl)propan-2-ol is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of two methyl groups at the 5 and 6 positions of the benzimidazole ring and a propan-2-ol group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dimethyl-1h-benzimidazol-2-yl)propan-2-ol typically involves the cyclization of o-phenylenediamine with appropriate aldehydes or ketones. One common method is the reaction of o-phenylenediamine with acetone in the presence of an acid catalyst, such as hydrochloric acid, to form the benzimidazole ring. The reaction is typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dimethyl-1h-benzimidazol-2-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the benzimidazole ring or the propan-2-ol group.

    Substitution: The methyl groups and the hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole-2-carboxylic acid derivatives, while reduction can produce benzimidazole-2-ylmethanol derivatives.

Scientific Research Applications

2-(5,6-Dimethyl-1h-benzimidazol-2-yl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Benzimidazole derivatives are known for their therapeutic potential, and this compound is investigated for its pharmacological effects.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5,6-Dimethyl-1h-benzimidazol-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes such as microsomal prostaglandin E synthase-1 (mPGES-1), which plays a role in the inflammatory response . The compound may also interact with other enzymes and receptors, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound of the benzimidazole family.

    5,6-Dimethylbenzimidazole: A closely related compound with similar structural features.

    2-(1H-Benzimidazol-2-yl)ethanol: Another benzimidazole derivative with a different substituent at the 2 position.

Uniqueness

2-(5,6-Dimethyl-1h-benzimidazol-2-yl)propan-2-ol is unique due to the presence of both methyl groups at the 5 and 6 positions and the propan-2-ol group at the 2 position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(5,6-dimethyl-1H-benzimidazol-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-7-5-9-10(6-8(7)2)14-11(13-9)12(3,4)15/h5-6,15H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSCYAAQLBYOQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60986972
Record name 2-(5,6-Dimethyl-1H-benzimidazol-2-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60986972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6761-75-7
Record name NSC66177
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66177
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(5,6-Dimethyl-1H-benzimidazol-2-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60986972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA,ALPHA,5,6-TETRAMETHYL-2-BENZIMIDAZOLEMETHANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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